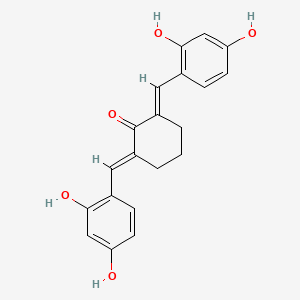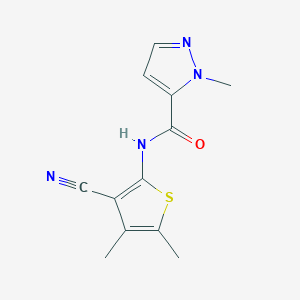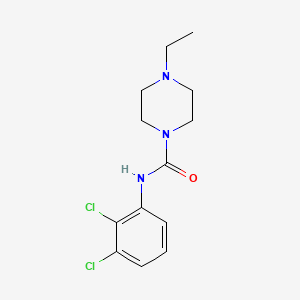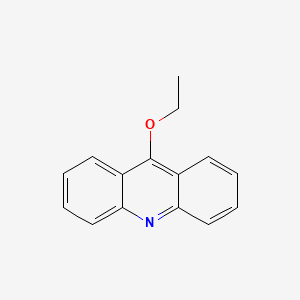
2,6-bis(2,4-dihydroxybenzylidene)cyclohexanone
Descripción general
Descripción
2,6-bis(2,4-dihydroxybenzylidene)cyclohexanone, also known as curcumin, is a natural polyphenolic compound found in the rhizome of the turmeric plant. Curcumin has been widely studied for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
1. Polymer Science Applications
2,6-bis(2,4-dihydroxybenzylidene)cyclohexanone has been utilized as a starting material in the preparation of novel classes of polyesters, polyurethanes, and epoxy resins. These materials exhibit improved solubility and thermal stability, with some polymers showing stability up to temperatures of 365-407°C and offering high char yields at 800°C under anaerobic conditions (Diakoumakos & Mikroyannidis, 1994).
2. Mesomorphic Properties in Material Science
Research has shown that derivatives of 2,6-bis(2,4-dihydroxybenzylidene)cyclohexanone, such as 2,6-bis(4-alkoxybenzylidene)cyclohexanones, exhibit mesomorphic behavior. These materials are characterized by distinct phases, including nematic and smectic phases, which are influenced by the size of the cycloalkanone ring and the nature of the substituents (Matsunaga & Miyamoto, 1993).
3. Applications in Photoresists
Derivatives like 2,6-bis(4-azidobenzylidene) cyclohexanone have been used as photosensitizers in photoresists. Their thermal stability, however, can be influenced by the presence of unsaturated material in the formulation, impacting the performance in photolithographic processes (Pryde, 1986).
4. Acidochromic and Solvatochromic Properties
Studies have synthesized and characterized substituted 2,6-dibenzylidene cyclohexanone-based bischalcone derivatives. These compounds exhibit significant acidochromic and solvatochromic behaviors, demonstrating potential in the development of color-changing materials and sensors (Badal et al., 2020).
5. Synthesis of Photoactive Solids
The synthesis of novel photoactive solids like (2E, 6E) 4-methyl-2,6 bis(4-hydroxybenzylidene) cyclohexanone has been achieved, indicating potential applications in areas that require materials responsive to light (Rajkotia, 2012).
6. Optical Properties and pH Sensitivity
A study on a fluorescent benzylidene cyclohexanone-containing phosphinimine derivative revealed its reversible optical pH indicator properties. The color and fluorescence of this compoundchange in response to varying pH levels, highlighting its potential application in pH sensing and monitoring (Xu et al., 2013).
7. Antitumor and Cytotoxicity Studies
Compounds derived from 2,6-bis(2,4-dihydroxybenzylidene)cyclohexanone, such as 2-benzylidenecyclohexanones and 2,6-bis(benzylidene)cyclohexanones, have been evaluated for their antitumor and cytotoxic activities. Some of these compounds have shown significant cytotoxic properties and effects on mitochondrial function, indicating potential use in cancer research and therapy (Dimmock et al., 1976).
8. Photochemical and Spectral Studies
The kinetics and thermodynamics of 2,6-bis(2-hydroxybenzilidene)cyclohexanone chemical reactions have been studied, particularly in relation to their photochemical behavior. This research contributes to understanding the chemical behavior of similar compounds, potentially leading to applications in photochemistry and material sciences (Moro et al., 2014).
Propiedades
IUPAC Name |
(2E,6E)-2,6-bis[(2,4-dihydroxyphenyl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c21-16-6-4-12(18(23)10-16)8-14-2-1-3-15(20(14)25)9-13-5-7-17(22)11-19(13)24/h4-11,21-24H,1-3H2/b14-8+,15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFESQQVBZPAHPN-VOMDNODZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=C(C=C(C=C2)O)O)C(=O)C(=CC3=C(C=C(C=C3)O)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=C\C2=C(C=C(C=C2)O)O)/C(=O)/C(=C/C3=C(C=C(C=C3)O)O)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[3-(2-chlorophenyl)-2-phenylacryloyl]-4-piperidinecarboxylate](/img/structure/B5330260.png)
![1,3-benzodioxol-5-yl[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-3-yl]methanone](/img/structure/B5330262.png)
amino]-1-piperidinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5330269.png)
![ethyl 1-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5330272.png)


![N-(3-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5330311.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5330324.png)

![2-[(2-methylbenzoyl)amino]-N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5330354.png)
![1-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5330358.png)

![2-{3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B5330370.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5330376.png)